2-(Dihydroxymethyl)isonicotinaldehyde
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Overview
Description
2-(Dihydroxymethyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol It is a derivative of isonicotinaldehyde, characterized by the presence of two hydroxymethyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dihydroxymethyl)isonicotinaldehyde typically involves the reaction of isonicotinaldehyde with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is subsequently oxidized to yield the final product . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled addition of formaldehyde to isonicotinaldehyde, followed by purification through crystallization or distillation . Quality control measures, such as NMR and HPLC, are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(Dihydroxymethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Isonicotinic acid derivatives.
Reduction: Isonicotinyl alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Dihydroxymethyl)isonicotinaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dihydroxymethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The hydroxymethyl groups enhance its solubility and facilitate its transport within biological systems . The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Isonicotinaldehyde: Lacks the hydroxymethyl groups, making it less soluble and less reactive in certain contexts.
Pyridin-4-ylmethanediol: A hydrated form of isonicotinaldehyde, with similar structural features but different reactivity due to the presence of additional hydroxyl groups.
Isonicotinoyl hydrazones: Derivatives of isonicotinaldehyde with hydrazone functional groups, exhibiting distinct biological activities.
Uniqueness: 2-(Dihydroxymethyl)isonicotinaldehyde is unique due to its dual hydroxymethyl groups, which confer enhanced reactivity and solubility. This makes it a versatile compound for various synthetic and biological applications .
Properties
Molecular Formula |
C7H7NO3 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-(dihydroxymethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H7NO3/c9-4-5-1-2-8-6(3-5)7(10)11/h1-4,7,10-11H |
InChI Key |
ZOMLRNILWKWCPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C=O)C(O)O |
Origin of Product |
United States |
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